

Crystal structure of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)thiophene-2-carboxylic acid

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An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid

Disclaimer: This document synthesizes publicly available data and established scientific principles. While a specific, complete single-crystal X-ray diffraction study for **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** was not located in the searched literature, the structural analysis herein is based on expert interpretation of data from analogous compounds and chemical databases.

Abstract

4-(4-Chlorophenyl)thiophene-2-carboxylic acid (C₁₁H₇ClO₂S) is a molecule of significant interest in medicinal chemistry and materials science.[1] Its rigid, heteroaromatic scaffold, combined with the electronic influence of the chlorophenyl group and the hydrogen-bonding capability of the carboxylic acid, makes it a versatile building block.[1] This guide provides a comprehensive technical overview of its synthesis, expected structural characteristics, and physicochemical properties, offering field-proven insights for researchers and developers.

Rationale and Significance

The thiophene moiety is a privileged structure in pharmacology, often serving as a bioisostere for a phenyl ring, and is found in numerous approved drugs.[2] The strategic placement of a 4-chlorophenyl group can enhance biological activity through hydrophobic and halogen-bonding

interactions. The carboxylic acid at the 2-position is a key functional handle for forming esters and amides, and critically, it dictates the supramolecular assembly in the solid state through robust hydrogen bonding.[3] Understanding the three-dimensional structure is therefore paramount for rational drug design, predicting protein-ligand interactions, and engineering novel materials with tailored electronic properties.[1][4]

Synthesis and Crystallization

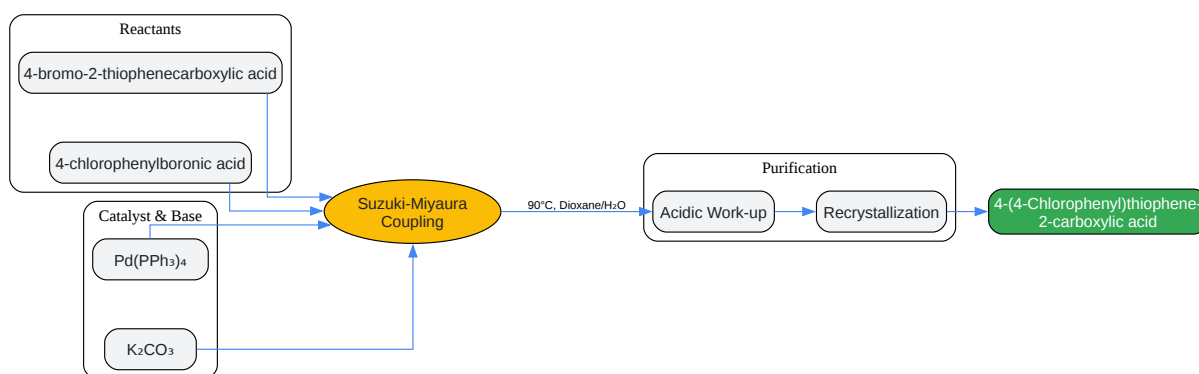
The synthesis of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** is efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is the preferred industrial and laboratory-scale method due to its high functional group tolerance and excellent yields.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- **Reaction Assembly:** In a nitrogen-flushed Schlenk flask, combine 4-bromo-2-thiophenecarboxylic acid (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (K_2CO_3 , 3.0 eq.).
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.03 eq.) as the catalyst.
- **Solvent & Degassing:** Add a 4:1 mixture of Dioxane/ H_2O . Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
- **Reaction:** Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
- **Work-up:** After cooling, dilute the mixture with ethyl acetate. Acidify to pH 2-3 with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray analysis are typically grown via slow evaporation. A saturated solution of the purified compound in a solvent system like acetone or an ethanol/water mixture is prepared, lightly covered to allow for slow solvent evaporation over several days at ambient temperature.



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Caption: Synthetic and purification workflow for the target compound.

Structural Analysis & Physicochemical Properties

While a complete crystal structure from a peer-reviewed publication is not readily available, we can deduce the primary structural features and physicochemical properties from database entries and the analysis of analogous structures.

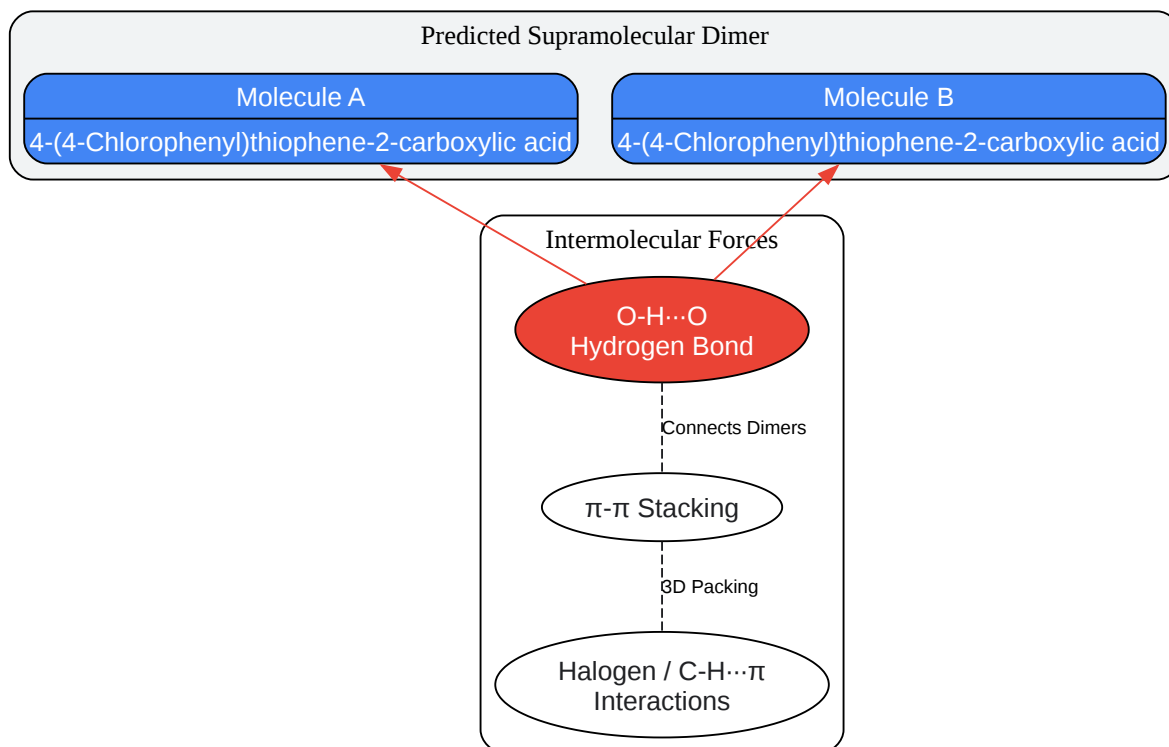
Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₁₁ H ₇ ClO ₂ S	PubChem[5]
Molecular Weight	238.69 g/mol	PubChem[5]
CAS Number	386715-46-4	PubChem[5]
Melting Point	232-235 °C	Matrix Scientific[6]
Predicted XlogP	3.7	PubChem[5]

Expected Crystal Structure and Supramolecular Interactions

The crystal packing of aromatic carboxylic acids is overwhelmingly dominated by the formation of hydrogen-bonded dimers. It is expertly predicted that **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** will crystallize to form centrosymmetric dimers through strong O-H...O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.

- **Hydrogen Bonding:** This primary interaction creates a stable, planar eight-membered ring motif, which acts as the fundamental building block of the crystal lattice.
- **Aromatic Interactions:** The extended π -systems of the thiophene and chlorophenyl rings will likely engage in π - π stacking or C-H... π interactions, further stabilizing the three-dimensional network. The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions would influence the overall packing density.
- **Halogen Bonding:** The chlorine atom can act as a weak Lewis acid, potentially forming C-Cl...O or C-Cl...S halogen bonds, which are increasingly recognized as important directional forces in crystal engineering.



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Caption: Key intermolecular forces predicted in the crystal lattice.

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analyses are crucial for confirming the identity and purity of the synthesized compound and understanding its thermal stability.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks: a broad O-H stretch from the carboxylic acid around 3000 cm^{-1} , a sharp C=O stretch at approximately 1700 cm^{-1} , and C=C stretching bands for the aromatic rings in the $1600\text{--}1450\text{ cm}^{-1}$ region.[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would show distinct signals for the protons on the thiophene and chlorophenyl rings, typically in the aromatic region (7.0-8.5 ppm), along with a highly deshielded, broad singlet for the carboxylic acid proton (>12 ppm). ^{13}C NMR would confirm the number of unique carbon environments.
- Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) would show a sharp endothermic peak corresponding to the melting point (232-235 °C), confirming the crystallinity and purity of the sample.[8] Thermogravimetric Analysis (TGA) would determine the decomposition temperature, which is expected to be high given the aromatic nature of the compound, indicating good thermal stability suitable for materials science applications.[9]

Potential Applications

The structural and chemical attributes of **4-(4-Chlorophenyl)thiophene-2-carboxylic acid** make it a valuable compound in several high-value research and development areas.

- Pharmaceutical Development: The molecule serves as an important intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[3][4] Its structural motifs are associated with potential anticancer and anti-inflammatory activities.[4]
- Materials Science: The compound's rigid, planar structure and potential for self-assembly make it a candidate for creating organic semiconductors, conducting polymers, and other advanced materials where electronic properties are critical.[1]
- Agrochemicals: It can act as a precursor for developing novel pesticides and herbicides with specific biological targets.[1]

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